

Application Notes and Protocols for 8-Allyloxyadenosine in Cancer Immunotherapy Models

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Compound of Interest

Compound Name: 8-Allyloxyadenosine

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Introduction

The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine, which acts as a potent immunosuppressive molecule.^[1] Adenosine signals primarily through the A2A receptor (A2AR) on the surface of immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions.^{[2][3]} This adenosinergic signaling represents a critical immune checkpoint that tumors exploit to evade immune destruction.^[4] Therefore, blocking the adenosine pathway, particularly through A2A receptor antagonism, has emerged as a promising strategy in cancer immunotherapy.^{[1][2]}

This document provides detailed application notes and protocols for the use of **8-Allyloxyadenosine**, a representative A2A receptor antagonist, in preclinical cancer immunotherapy models. The data and methodologies presented are based on studies of well-characterized A2AR antagonists, such as Ciforadenant (CPI-444) and SCH58261, and serve as a comprehensive guide for researchers investigating the therapeutic potential of this class of molecules.

Mechanism of Action

In the TME, stressed or dying tumor cells release large amounts of adenosine triphosphate (ATP). This extracellular ATP is converted to adenosine monophosphate (AMP) by the ectonucleotidase CD39, and subsequently, AMP is hydrolyzed to adenosine by CD73.[2] The resulting high concentration of adenosine binds to A2A receptors on tumor-infiltrating lymphocytes, initiating a signaling cascade that increases intracellular cyclic AMP (cAMP) levels.[5] Elevated cAMP inhibits T-cell receptor (TCR) signaling, reduces the production of pro-inflammatory cytokines like IFN- γ and IL-2, and curtails the cytotoxic activity of CD8+ T cells and NK cells.[6][7]

8-Allyloxyadenosine, acting as an A2A receptor antagonist, competitively binds to the A2A receptor, thereby blocking the immunosuppressive signaling of adenosine. This restores the effector functions of anti-tumor immune cells, leading to enhanced tumor cell killing and delayed tumor growth.[6]

Data Presentation: Quantitative Summary of Preclinical Studies

The following tables summarize the quantitative data from representative preclinical studies on A2A receptor antagonists in various cancer models. This data provides a reference for designing in vivo efficacy and pharmacodynamic studies with **8-Allyloxyadenosine**.

Table 1: In Vitro Activity of A2A Receptor Antagonists

Compound	Assay	Cell Line/System	IC50/Ki	Reference
Ciforadenant (CPI-444)	A2AR Binding	-	3.5 nM (Ki)	[8]
SCH-58261	G protein-mediated cAMP assay	-	17 nM (IC50)	[2]

Table 2: In Vivo Efficacy of A2A Receptor Antagonists in Syngeneic Mouse Tumor Models

Compound	Mouse Strain	Tumor Model	Dosing Regimen	Key Findings	Reference
Ciforadenant (CPI-444)	C57BL/6	MC38 Colon Adenocarcinoma	100 mg/kg, daily	~30% tumor elimination as monotherapy	[9]
Ciforadenant (CPI-444) + anti-PD-L1	C57BL/6	MC38 Colon Adenocarcinoma	CPI-444: 100 mg/kg, daily; anti-PD-L1: 200 µg, 3 times/week	90% tumor elimination	[9]
SCH58261 + anti-PD-1	BALB/c	CT26 Colon Carcinoma	SCH58261: 1 mg/kg, daily; anti-PD-1: 200 µg, every 4 days	Significant tumor growth inhibition and increased survival	[10] [11]
SCH58261	C57BL/6	B16F10 Melanoma	Not Specified	Reduced metastatic burden and prolonged survival	[5]

Table 3: Pharmacodynamic Effects of A2A Receptor Antagonists

Compound	Model	Analyte	Effect	Reference
Ciforadenant (CPI-444)	In vitro T-cell culture	IL-2 and IFN γ production	Restored production in the presence of adenosine analogues	[6]
SCH58261	HNSCC mouse tumor model	Tumor-infiltrating CD8+ T cells	Increased number and function (IFN- γ and TNF- α expression)	[5][12]
Ciforadenant (CPI-444)	MC38 tumor model	Tumor-infiltrating CD8+ T cells	Increased infiltration and activation	[9]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

This protocol describes a general procedure to assess the antitumor activity of **8-Allyloxyadenosine** as a single agent and in combination with an immune checkpoint inhibitor in a syngeneic tumor model, such as the MC38 colon adenocarcinoma model in C57BL/6 mice. [9]

Materials:

- **8-Allyloxyadenosine**
- Vehicle (e.g., 0.5% methylcellulose in sterile water)
- Anti-mouse PD-L1 antibody (or relevant checkpoint inhibitor)
- Isotype control antibody

- MC38 colon adenocarcinoma cells
- C57BL/6 mice (6-8 weeks old)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Sterile PBS
- Syringes and needles
- Calipers

Procedure:

- Cell Culture: Culture MC38 cells in complete medium. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 5×10^6 cells/mL.
- Tumor Implantation: Subcutaneously inject 100 μ L of the cell suspension (5×10^5 cells) into the right flank of each C57BL/6 mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomization and Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
 - Group 1: Vehicle control (oral gavage, daily) + Isotype control antibody (intraperitoneal injection, 3 times per week)
 - Group 2: **8-Allyloxyadenosine** (e.g., 100 mg/kg, oral gavage, daily) + Isotype control antibody
 - Group 3: Vehicle control + Anti-PD-L1 antibody (e.g., 200 μ g/mouse, intraperitoneal injection, 3 times per week)
 - Group 4: **8-Allyloxyadenosine** + Anti-PD-L1 antibody

- **Treatment and Monitoring:** Administer treatments as per the defined schedule. Continue to monitor tumor volume and body weight every 2-3 days. Observe mice for any signs of toxicity.
- **Endpoint:** Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or if they show signs of excessive morbidity.
- **Data Analysis:** Plot mean tumor volume \pm SEM for each group over time. Analyze statistical significance between groups using appropriate statistical tests (e.g., two-way ANOVA). Survival curves can be generated and analyzed using the log-rank test.

Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol outlines the procedure for isolating and analyzing TILs from tumor tissues to assess the pharmacodynamic effects of **8-Allyloxyadenosine** treatment.

Materials:

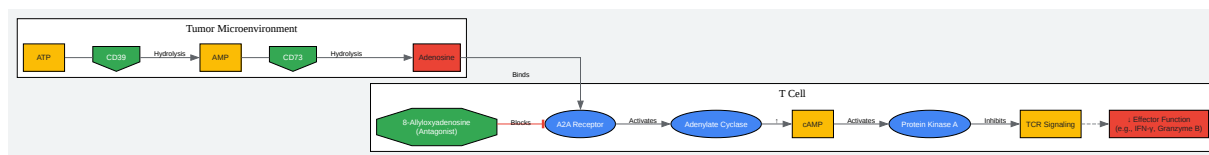
- Tumor tissues from treated and control mice
- RPMI medium
- Collagenase D (1 mg/mL)
- DNase I (100 μ g/mL)
- Fetal Bovine Serum (FBS)
- 70 μ m cell strainers
- Red Blood Cell Lysis Buffer
- FACS buffer (PBS with 2% FBS)
- Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, Granzyme B)

- Flow cytometer

Procedure:

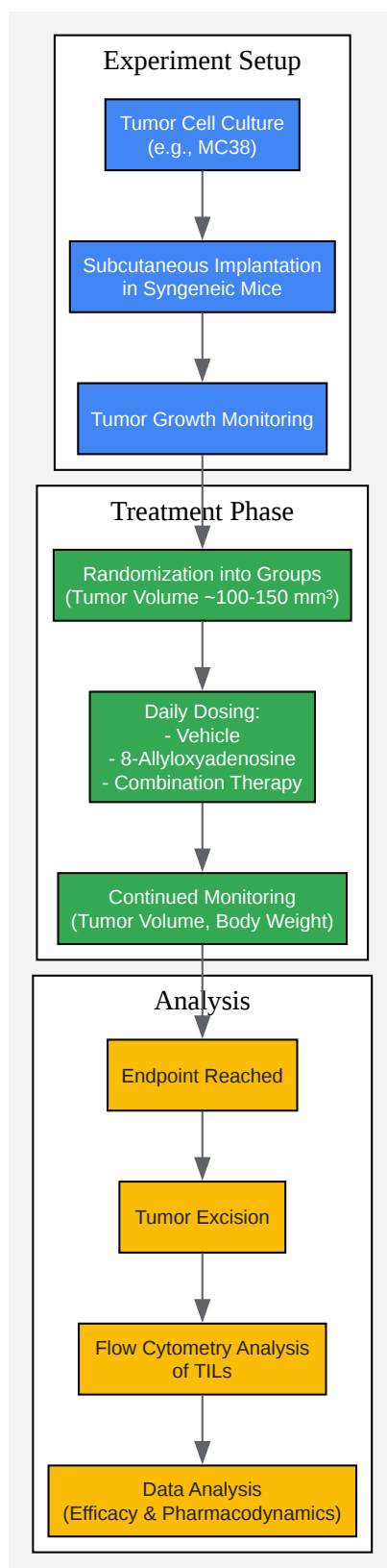
- **Tumor Digestion:** At the study endpoint, excise tumors and place them in RPMI medium. Mince the tumors into small pieces and transfer to a digestion buffer containing Collagenase D and DNase I. Incubate at 37°C for 30-60 minutes with gentle agitation.
- **Cell Dissociation:** Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
- **Red Blood Cell Lysis:** If necessary, treat the cell suspension with Red Blood Cell Lysis Buffer to remove red blood cells.
- **Cell Staining:** Wash the cells with FACS buffer and resuspend in a known volume. Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers for 30 minutes on ice, protected from light.
- **Intracellular Staining (Optional):** For intracellular markers like FoxP3 or Granzyme B, fix and permeabilize the cells using a commercially available kit, followed by staining with the respective antibodies.
- **Flow Cytometry Analysis:** Acquire the stained cells on a flow cytometer. Analyze the data using appropriate software to quantify the populations of different immune cells (e.g., CD8+ T cells, regulatory T cells) and their activation status (e.g., expression of PD-1, Granzyme B).
- **Data Analysis:** Compare the percentages and absolute numbers of different immune cell populations between the treatment and control groups.

Visualizations



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Caption: Adenosine signaling pathway in the tumor microenvironment and its inhibition by **8-Allyloxyadenosine**.



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Caption: Workflow for an in vivo efficacy and pharmacodynamic study.

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